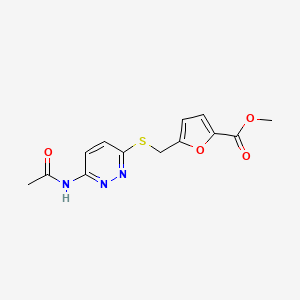

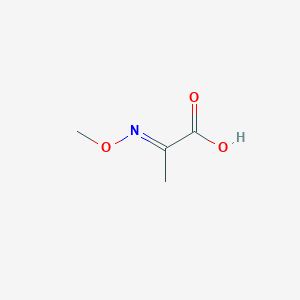

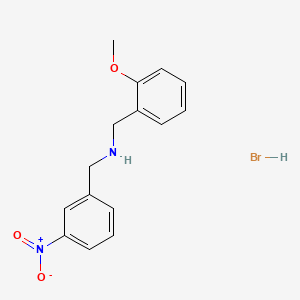

![molecular formula C16H11N3OS2 B2704522 N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 681166-85-8](/img/structure/B2704522.png)

N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to the class of benzo[d]thiazole derivatives . These compounds are known for their diverse biological activities and are often used in the development of new drugs .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives typically involves coupling reactions with substituted 2-amino benzothiazoles . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide” can be analyzed using techniques such as NMR spectroscopy . For instance, the 1H NMR spectrum can provide information about the number and type of hydrogen atoms in the molecule, while the 13C NMR spectrum can provide information about the carbon atoms .Chemical Reactions Analysis

Benzo[d]thiazole derivatives can participate in various chemical reactions. For instance, they can act as quorum-sensing inhibitors, affecting the growth of bacteria such as Pseudomonas aeruginosa . In one study, compounds showed promising quorum-sensing inhibitory activities with IC50 values in the range of 45.5 to 182.2 μg/mL .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide” can be analyzed using various techniques. For instance, the melting point can be determined using differential scanning calorimetry, while the solubility can be determined using solubility tests .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Properties

Studies have highlighted the synthesis of novel analogs, such as benzothiazole derivatives, exhibiting promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds have been assessed for their cytotoxic activity against mammalian cell lines, indicating that their antibacterial effects are achieved at non-cytotoxic concentrations. This suggests a potential for developing new antibacterial agents leveraging the benzothiazole core structure (Palkar et al., 2017).

Anticancer Activity

Research into benzothiazole derivatives has also shown significant anticancer activity. For example, specific N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential of benzothiazole derivatives as epidermal growth factor receptor (EGFR) inhibitors and for the development of novel anticancer therapies (Ravinaik et al., 2021).

Diuretic Activity

The synthesis and evaluation of biphenyl benzothiazole-2-carboxamide derivatives have been conducted, with certain derivatives exhibiting promising diuretic activity. This opens avenues for the development of new diuretic agents based on the benzothiazole scaffold (Yar & Ansari, 2009).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been synthesized and characterized for their gelation behavior. These compounds, especially those incorporating methyl functionality and engaging in S⋯O interaction, have shown to form stable gels with ethanol/water and methanol/water mixtures, indicating their potential as supramolecular gelators (Yadav & Ballabh, 2020).

Chemical Synthesis and Drug Discovery

The elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery has been described. These derivatives offer the possibility to thoroughly explore the chemical space around the molecule, providing a platform for ligand design in target identification (Durcik et al., 2020).

Mécanisme D'action

Orientations Futures

The future directions for “N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide” could involve further exploration of its biological activities and potential applications in drug development . For instance, it could be evaluated for its anti-inflammatory, analgesic, or antimicrobial activities .

Propriétés

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS2/c1-9-18-13-5-3-11(7-15(13)22-9)19-16(20)10-2-4-12-14(6-10)21-8-17-12/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRXERJRESFUDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

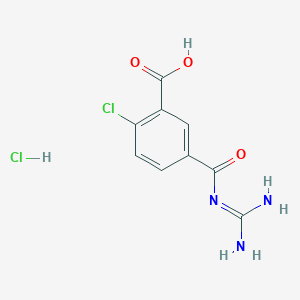

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2704444.png)

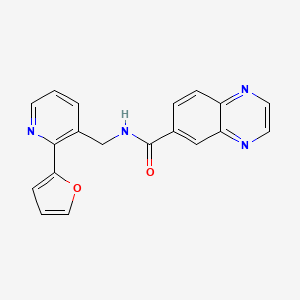

![2-(1-methyl-1H-indol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2704448.png)

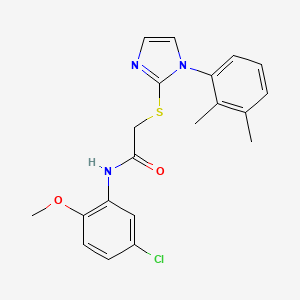

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide](/img/structure/B2704457.png)

![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2704459.png)

![4-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2704460.png)